5'-S-methyl-5'-thioadenosine

Catalog No.
S548398
CAS No.
2457-80-9
M.F
C11H15N5O3S
M. Wt
297.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-S-methyl-5'-thioadenosine

CAS Number

2457-80-9

Product Name

5'-S-methyl-5'-thioadenosine

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

WUUGFSXJNOTRMR-IOSLPCCCSA-N

SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5'-deoxy-5'-(methylthio)adenosine, 5'-deoxy-5'-methylthioadenosine, 5'-methylthio-5'-deoxyadenosine, 5'-methylthioadenosine, 5'-methylthioadenosine, methyl-(14)C-labeled, 5-MTDA, adenine(5'-deoxy-5'-methylthio)9-beta-D-furanoriboside

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Description

The exact mass of the compound 5'-Deoxy-5'-methylthioadenosine is 297.08956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. It belongs to the ontological category of thioadenosine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substrate for Studying Enzyme Activity

  • MTAP Specificity and Kinetics: Researchers use MTA as a substrate to investigate the specific activity and kinetic properties of 5'-methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme encoded by a tumor suppressor gene and plays a role in the S-adenosylmethionine (AdoMet) and methionine salvage pathways []. By studying how MTA interacts with MTAP, scientists gain insights into the enzyme's function and potential therapeutic targets in cancer [].

Bacterial Quorum Sensing

  • Bacterial Communication: MTA serves as a substrate for enzymes involved in bacterial communication pathways known as quorum sensing. One such enzyme is 5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) []. By studying how MTA interacts with MTAN and other enzymes in this pathway, researchers can understand how bacteria communicate and regulate group behaviors, potentially leading to novel strategies for controlling bacterial infections [].

5'-S-methyl-5'-thioadenosine is a sulfur-containing nucleoside derived from adenosine, characterized by the substitution of the hydroxy group at the 5' position with a methylthio group. This compound is classified as a 5'-deoxy-5'-thionucleoside, which indicates that it is a derivative of deoxyribonucleosides where the ribose sugar is thio-substituted. It plays a crucial role in various metabolic pathways, particularly in the methionine salvage pathway, which is essential for cellular function across aerobic life forms .

MTA acts as a potent agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3) with varying affinities []. By binding to these receptors, MTA can mimic the effects of adenosine, a signaling molecule involved in various physiological processes like vasodilation, bronchodilation, and inhibition of neurotransmission []. Additionally, MTA accumulation in the tumor microenvironment due to MTAP deficiency has been shown to suppress the activity of natural killer (NK) cells, potentially impacting anti-tumor immunity [].

The primary reaction involving 5'-S-methyl-5'-thioadenosine is catalyzed by the enzyme S-methyl-5'-thioadenosine phosphorylase. This enzyme facilitates the reversible phosphorylation of 5'-S-methyl-5'-thioadenosine and phosphate to produce adenine and 5-methylthioribose-1-phosphate. This reaction is integral to the breakdown of 5'-S-methyl-5'-thioadenosine, allowing for the recycling of its components into other metabolic pathways .

In biological systems, 5'-S-methyl-5'-thioadenosine is involved in several key processes:

  • Methionine Metabolism: It plays a significant role in the methionine salvage pathway, contributing to the recycling of methionine and supporting cellular methylation reactions.
  • Polyamine Biosynthesis: The compound is produced during polyamine synthesis and acts as an inhibitory product in this pathway, influencing cell growth and differentiation .
  • Gene Regulation: Research has shown that it can affect gene expression, cell proliferation, differentiation, and apoptosis. Elevated levels of this compound have been associated with certain metabolic disorders, including hypermethioninemia .

The synthesis of 5'-S-methyl-5'-thioadenosine primarily occurs from S-adenosylmethionine through enzymatic processes. The sulfonium group in S-adenosylmethionine can undergo cleavage to yield 5'-S-methyl-5'-thioadenosine. Additionally, it can be synthesized from S-adenosylmethioninamine and putrescine via the action of spermidine synthase .

5'-S-methyl-5'-thioadenosine has several applications in research and potential therapeutic contexts:

  • Metabolic Studies: It serves as a model compound for studying methionine metabolism and polyamine biosynthesis.
  • Biochemical Research: The compound is utilized in studies related to gene regulation and cellular signaling pathways.
  • Potential Therapeutic Target: Due to its role in various metabolic disorders, it may serve as a target for therapeutic interventions aimed at correcting metabolic imbalances .

Research into the interactions of 5'-S-methyl-5'-thioadenosine has indicated that it may influence various biological processes through its metabolites. For instance, interactions with enzymes involved in nucleotide metabolism have been documented, particularly concerning its conversion to adenine and other metabolites. Furthermore, studies have suggested that elevated levels can lead to adverse effects such as methemoglobinemia when combined with certain substances like benzyl alcohol .

Several compounds share structural or functional similarities with 5'-S-methyl-5'-thioadenosine:

Compound NameDescriptionUnique Features
S-AdenosylmethionineA key methyl donor in biological methylation reactionsPrecursor to 5'-S-methyl-5'-thioadenosine
5-MethylthioriboseA product of 5'-S-methyl-5'-thioadenosine metabolismPlays a role in carbohydrate metabolism
AdenosineA purine nucleoside involved in energy transferCentral role in ATP synthesis
S-MethylcysteineA sulfur-containing amino acidInvolved in cysteine metabolism

Uniqueness: 5'-S-methyl-5'-thioadenosine is unique due to its specific role in both methionine salvage and polyamine biosynthesis pathways, distinguishing it from other nucleosides and sulfur-containing compounds. Its ability to influence gene expression and cell growth further highlights its biological significance .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

297.08956053 g/mol

Monoisotopic Mass

297.08956053 g/mol

Heavy Atom Count

20

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

634Z2VK3UQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Irritant

Irritant

Other CAS

2457-80-9

Dates

Modify: 2023-08-15
1: Bertino JR, Waud WR, Parker WB, Lubin M. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: current strategies. Cancer Biol Ther. 2011 Apr 1;11(7):627-32. Epub 2011 Apr 1. Review. PubMed PMID: 21301207; PubMed Central PMCID: PMC3084968.
2: Parveen N, Cornell KA. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. Mol Microbiol. 2011 Jan;79(1):7-20. doi: 10.1111/j.1365-2958.2010.07455.x. Epub 2010 Nov 18. Review. PubMed PMID: 21166890; PubMed Central PMCID: PMC3057356.
3: Albers E. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. 2009 Dec;61(12):1132-42. doi: 10.1002/iub.278. Review. PubMed PMID: 19946895.
4: Avila MA, García-Trevijano ER, Lu SC, Corrales FJ, Mato JM. Methylthioadenosine. Int J Biochem Cell Biol. 2004 Nov;36(11):2125-30. Review. PubMed PMID: 15313459.
5: Della Ragione F, Oliva A, Palumbo R, Russo GL, Zappia V. Enzyme deficiency and tumor suppressor genes: absence of 5'-deoxy-5'-methylthioadenosine phosphorylase in human tumors. Adv Exp Med Biol. 1993;348:31-43. Review. PubMed PMID: 8172020.
6: Della Ragione F, Oliva A, Fioretti M, Russo GL, Palumbo R, Zappia V. Physico-chemical and immunological properties of bovine liver 5'-deoxy-5'-methylthioadenosine phosphorylase. Adv Exp Med Biol. 1988;250:187-97. Review. PubMed PMID: 3151226.
7: Carson DA, Nobori T, Kajander EO, Carrera CJ, Kubota M, Yamanaka H. Methylthioadenosine (MeSAdo) phosphorylase deficiency in malignancy. Adv Exp Med Biol. 1988;250:179-85. Review. PubMed PMID: 3151225.
8: Zappia V, Della Ragione F, Pontoni G, Gragnaniello V, Cartenì-Farina M. Human 5'-deoxy-5'-methylthioadenosine phosphorylase: kinetic studies and catalytic mechanism. Adv Exp Med Biol. 1988;250:165-77. Review. PubMed PMID: 3151224.
9: Schlenk F. Methylthioadenosine. Adv Enzymol Relat Areas Mol Biol. 1983;54:195-265. Review. PubMed PMID: 6405586.
10: Williams-Ashman HG, Seidenfeld J, Galletti P. Trends in the biochemical pharmacology of 5'-deoxy-5'-methylthioadenosine. Biochem Pharmacol. 1982 Feb 1;31(3):277-88. Review. PubMed PMID: 6803807.

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